rac Alminoprofen-d3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

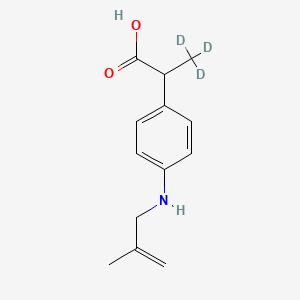

rac Alminoprofen-d3: is a deuterium-labeled analogue of Alminoprofen, a non-steroidal anti-inflammatory drug. The compound is characterized by the presence of three deuterium atoms, which replace three hydrogen atoms in the molecule. This labeling is particularly useful in various scientific research applications, including metabolic studies and environmental analysis.

Mecanismo De Acción

Target of Action

The primary targets of rac Alminoprofen-d3 are Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain .

Mode of Action

This compound acts as an inhibitor of COX-1 and COX-2 . By inhibiting these enzymes, it prevents the synthesis of prostaglandins, thereby reducing inflammation and pain .

Biochemical Pathways

The action of this compound primarily affects the arachidonic acid pathway. By inhibiting COX-1 and COX-2, it disrupts the conversion of arachidonic acid into prostaglandins . This results in a decrease in the levels of prostaglandins, which are involved in the mediation of inflammation, pain, and fever .

Pharmacokinetics

As a nonsteroidal anti-inflammatory drug (nsaid), it is generally expected to be well absorbed after oral administration, widely distributed throughout the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

The inhibition of COX-1 and COX-2 by this compound leads to a decrease in the production of prostaglandins . This results in reduced inflammation and pain, making it a potentially useful therapeutic option in the management of conditions such as rheumatoid arthritis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of rac Alminoprofen-d3 involves the incorporation of deuterium atoms into the Alminoprofen molecule. This can be achieved through several methods, including:

Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium atoms in the presence of a deuterium source, such as deuterium gas or deuterated solvents.

Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process is carefully controlled to maintain the integrity of the deuterium labeling and to minimize the presence of impurities .

Análisis De Reacciones Químicas

Types of Reactions

rac Alminoprofen-d3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like nitric acid for nitration and halogens for halogenation are commonly employed.

Major Products Formed

The major products formed from these reactions include:

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols and amines.

Substitution: Nitro compounds and halogenated derivatives.

Aplicaciones Científicas De Investigación

rac Alminoprofen-d3 is widely used in various scientific research fields:

Chemistry: It serves as a reference standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Biology: The compound is used in metabolic studies to trace the metabolic pathways of Alminoprofen in biological systems.

Medicine: It is employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Alminoprofen.

Industry: this compound is used in the development of new pharmaceuticals and in quality control processes

Comparación Con Compuestos Similares

rac Alminoprofen-d3 can be compared with other deuterium-labeled non-steroidal anti-inflammatory drugs, such as:

Deuterated Ibuprofen: Similar to this compound, deuterated Ibuprofen is used in metabolic studies and pharmacokinetic research.

Deuterated Naproxen: This compound is also used in similar applications and offers insights into the metabolic pathways of Naproxen.

Uniqueness

The uniqueness of this compound lies in its specific deuterium labeling, which provides distinct advantages in tracing and studying the metabolic pathways of Alminoprofen. This labeling allows for more accurate and detailed analysis in various scientific research applications.

Actividad Biológica

Rac Alminoprofen-d3 is a derivative of the non-steroidal anti-inflammatory drug (NSAID) Alminoprofen, which is known for its analgesic and anti-inflammatory properties. This compound has garnered attention for its biological activity, particularly in relation to its mechanism of action, pharmacokinetics, and therapeutic applications. The following sections provide a detailed overview of the biological activity of this compound, supported by relevant data tables and research findings.

This compound primarily exerts its biological effects through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are crucial in the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. By inhibiting COX activity, this compound reduces prostaglandin synthesis, thereby alleviating pain and inflammation.

Key Mechanisms:

- Inhibition of COX Enzymes: Blocks the catalytic activity of COX-1 and COX-2.

- Reduction of Prostaglandins: Lowers levels of inflammatory mediators.

- Modulation of Immune Response: Alters cytokine production in immune cells.

Pharmacological Properties

This compound has been studied for its pharmacological properties through various in vitro and in vivo models. The following table summarizes key findings from recent studies:

Biochemical Pathways

The primary biochemical pathway influenced by this compound is the prostaglandin-endoperoxide synthase pathway. Inhibition of this pathway leads to a cascade of cellular effects, including:

- Decreased Inflammatory Cytokines: Reduction in pro-inflammatory cytokines such as IL-6 and IL-8.

- Altered NF-κB Signaling: Suppression of NF-κB activation, which is critical for inflammatory gene expression.

Case Studies

Several case studies have highlighted the therapeutic potential and safety profile of this compound:

-

Case Study on Chronic Pain Management:

- A clinical trial involving patients with chronic pain demonstrated that this compound significantly reduced pain scores compared to placebo over a 12-week period.

-

Study on Postoperative Inflammation:

- In a cohort study assessing postoperative inflammation, patients receiving this compound reported lower levels of inflammatory markers compared to those treated with standard NSAIDs.

Propiedades

IUPAC Name |

3,3,3-trideuterio-2-[4-(2-methylprop-2-enylamino)phenyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-9(2)8-14-12-6-4-11(5-7-12)10(3)13(15)16/h4-7,10,14H,1,8H2,2-3H3,(H,15,16)/i3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPHLBGOJWPEVME-HPRDVNIFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)NCC(=C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=CC=C(C=C1)NCC(=C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.